REACTION_CXSMILES
|
[NH3:1].[C:2]([N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)(=[O:4])[CH3:3]>CO.[OH-].[Pd+2].[OH-]>[NH3:5].[C:2]([N:5]1[CH2:10][CH2:9][CH:8]([NH2:1])[CH2:7][CH2:6]1)(=[O:4])[CH3:3] |f:3.4.5|
|
Name
|
|
Quantity
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85 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C(CCCC1)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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The reaction mixture was filtered through Arbocel®
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Type
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CONCENTRATION
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Details
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the filtrate concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
the residue azeotroped with toluene
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel using an elution gradient of dichloromethane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |